molecular formula C3H8O2 B1597323 Propanediol CAS No. 26264-14-2

Propanediol

Cat. No. B1597323
CAS RN: 26264-14-2
M. Wt: 76.09 g/mol
InChI Key: ULWHHBHJGPPBCO-UHFFFAOYSA-N
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Description

1,2-Propanediol (1,2-PDO) is an essential building block used in the manufacture of unsaturated polyester resin, antifreeze, biofuel, nonionic detergent, and other industrial products. It is a C3 diol with high demand in various industries . Its annual global production exceeds 1.36 million tons, primarily used for producing polyester resins, antifreeze agents, liquid detergents, cosmetics, and more .


Molecular Structure Analysis

1,2-PDO has the chemical formula C3H8O2 and consists of two hydroxyl groups attached to adjacent carbon atoms. Its molecular structure resembles a straight chain with a central carbon atom .


Chemical Reactions Analysis

  • Oxidation : Can be oxidized to form other compounds .


Physical And Chemical Properties Analysis

  • Density : Approximately 1.036 g/cm³ .

Scientific Research Applications

Biochemical Production and Industrial Application

  • Biochemical Production from Glucose : Propanediol, especially 1,3-Propanediol, is an important chemical in polymer production. Liang et al. (2010) successfully engineered a strain of Escherichia coli to produce 1,3-Propanediol from glucose, indicating its potential in biochemical industries (Liang, Zhang, Li, & Qi, 2010).

  • Downstream Processing in Bioproduction : The methods for the recovery and purification of biologically produced 1,3-Propanediol, a costly aspect of its microbial production, were reviewed by Xiu and Zeng (2008), emphasizing the need for improved yield, purity, and energy efficiency in these processes (Xiu & Zeng, 2008).

  • Microbial Production and Genetic Engineering : A comprehensive overview of microbial production methods for 1,3-Propanediol, including the use of wild and recombinant strains, is provided by Saxena et al. (2009). They also discuss the utilization of crude glycerol from biodiesel industries for this purpose (Saxena, Anand, Saran, & Isar, 2009).

  • Advances in Genetically Engineered Strains : Yang et al. (2018) review the development of genetically engineered microorganisms for the efficient biosynthesis of 1,3-Propanediol, highlighting improvements in yield and overcoming production barriers (Yang et al., 2018).

  • Metabolic Engineering for Enhanced Production : Nakamura and Whited (2003) discuss improvements in the biological production of 1,3-Propanediol through metabolic engineering, enabling the use of cost-effective feedstocks like D-glucose (Nakamura & Whited, 2003).

Applications in Cosmetics and Biocosmeceutical Products

  • Role in Personal Care and Anti-Aging Products : Guertin (2018) addresses the increasing use of Propanediol (1,3-propanediol) in personal care products, including its effects on transdermal absorption and skin smoothness. The paper raises concerns about the limited scientific evidence of its safety, especially for vulnerable populations like the elderly (Guertin, 2018).

  • Effects on Skin Function and Hydration : A study by McNair (2021) evaluates the effect of Propanediol in various concentrations on skin hydration and barrier efficiency, highlighting its potential in developing new formulations for skin care and repair (McNair, 2021).

Future Directions

Researchers are exploring metabolic engineering strategies to enhance microbial production efficiency. Improving yields, optimizing pathways, and minimizing byproducts are key areas of focus. Additionally, sustainable and eco-friendly production methods will play a crucial role in the future of 1,2-PDO manufacturing .

properties

IUPAC Name

propane-1,1-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2/c1-2-3(4)5/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWHHBHJGPPBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074939
Record name Propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanediol

CAS RN

598-44-7, 26264-14-2
Record name 1,1-Propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026264142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The preferred calcium-containing catalysts are those which have previously been employed for alkoxylation processes. For example, Smith et al., WO 2006/025898, which is incorporated by reference, generally describes an alkoxylation catalyst comprising a calcium-containing compound modified by the addition of a acid, preferably a strong acid, generally referred to herein as “Catalyst Z”. Carboxylic acids or ether components are optionally added to the catalyst composition. More specifically, in one aspect of the invention, Catalyst Z is formed by a method comprising the steps of: a) combining an alkaline-earth compound (preferably a compound of calcium) with a carboxylic acid to form a first mixture; b) adding a strong mineral acid, such as sulfuric acid, to said first mixture to form a second mixture; and c) mixing the second mixture to a uniform appearance. Additionally, optional materials such as solvents, carriers, fluidizers, etc. may be present at any stage of the process for producing the catalyst. Polyalkylene glycols and polyoxyalkylated alcohols, including alkyl-end-capped glycol ethers, are preferable, including those sold by Huntsman, LLC of Houston Tex. under the tradename POGOL®MP-116 glycol ether. In another aspect of the invention. Catalyst Z is formed by a method comprising the steps of: a) combining an alkaline-earth compound (preferably a compound of calcium) with one or more additional materials selected from the group consisting of: a carboxylic acid, a polyalkylene glycol having a molecular weight between about 100 and 1000, an C1-C10 alkyl-capped polyalkylene glycol having molecular weight between about 100 and 1000, and mixtures including any of the foregoing, to form a first mixture; b) combining said first mixture with at least one ionic chemical species selected from the group consisting of: sulfuric acid, an organic sulfonic acid, an organic sulfonate, a sulfate, a bisulfate, a sulfite, a bisulfite, any C1-C12 carboxylic acid, or any C1-C12 carboxylate so as to form a second mixture; and c) mixing said second mixture to a uniform appearance, to provide a finished catalyst. Leach, U.S. Pat. No. 4,775,653 and Sandoval et al., U.S. Pat. No. 5,220,077, which are both incorporated by reference, generally describe an alkoxylation catalyst comprising a calcium-containing compound, an alkoxylated alcohol as a dispersing medium, an inorganic acid, and a metal alkoxide, such as aluminum alkoxide or titanium alkoxide (generally referred to herein as “Catalyst A”). Knopf et al., U.S. Pat. Nos. 4,754,075 and 4,820,673, which are incorporated by reference, describe a catalyst comprising a calcium compound provided in a solvent medium (ethylene glycol, propylene glycol, diethylene glycol, glycerol, butanediols, propane diol, and the like) modified by a strong inorganic acid, like sulfuric acid or phosphoric acid (generally referred to herein as “Catalyst B”). Lin et al., U.S. Pat. No. 5,627,121, which is incorporated by reference, describes an alkoxylation catalyst comprising a calcium-containing compound at least partially dispersed in an alkoxylated alcohol mixture, wherein a carboxylic acid is added to produce a calcium composition having titratable alkalinity, and the composition is preferably partially neutralized with an inorganic acid to produce a partially neutralized calcium-containing catalyst (generally referred to herein as “Catalyst C”). Weerasooriya et al., U.S. Pat. No. 7,119,236, which is also incorporated by reference, describes an improved alkoxylation catalyst suitable for alkoxylating compounds. The alkoxylation catalyst comprises a calcium-containing compound in a dispersing medium having a boiling point less than 160° C. with a carboxylic acid and an inorganic acid or anhydride (generally referred herein as “Catalyst D”). Combinations of such catalysts are also contemplated, such as those in Matheson et al., U.S. Patent Pub. No. 2007/0060770, which is incorporated by reference (generally referred to herein as “Catalyst Y”).
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titanium alkoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propanediol
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Propanediol
Reactant of Route 3
Propanediol
Reactant of Route 4
Reactant of Route 4
Propanediol
Reactant of Route 5
Propanediol
Reactant of Route 6
Propanediol

Citations

For This Compound
154,000
Citations
DC Cameron, NE Altaras, ML Hoffman… - Biotechnology …, 1998 - Wiley Online Library
Microbial fermentation is an important technology for the conversion of renewable resources to chemicals. In this paper, we describe the application of metabolic engineering for the …
Number of citations: 357 aiche.onlinelibrary.wiley.com
T Haas, B Jaeger, R Weber, SF Mitchell… - Applied Catalysis A …, 2005 - Elsevier
… In the last 5 years also 1,3-propanediol (PDO) joined its homologues as an … ,3-propanediol and 1,4-butanediol. A review will be presented whereby the production of 1,3-propanediol via …
Number of citations: 192 www.sciencedirect.com
O Konur - Biodiesel Fuels, 2021 - taylorfrancis.com
… Although there have been a number of reviews and book chapters on the propanediol … articles by highlighting their key findings on propanediol production from glycerol as a case …
Number of citations: 49 www.taylorfrancis.com
ZL Xiu, AP Zeng - Applied microbiology and biotechnology, 2008 - Springer
3-Propanediol and 2,3-butanediol are two promising chemicals which have a wide range of applications and can be biologically produced. The separation of these diols from …
Number of citations: 445 link.springer.com
TA Bobik, Y Xu, RM Jeter, KE Otto… - Journal of Bacteriology, 1997 - Am Soc Microbiol
… -dependent propanediol utilization to the Salmonella lifestyle. The propanediol utilization (… and are coinduced by propanediol, indicating that propanediol catabolism is the primary …
Number of citations: 156 journals.asm.org
H Biebl, AP Zeng, K Menzel, WD Deckwer - Applied microbiology and …, 1998 - Springer
… supply for 1,3-propanediol formation can be entirely provided … -butanediol, the final yield of propanediol is not much lower, as … glycerol is converted to 1,3propanediol if 2,3-butanediol is …
Number of citations: 283 link.springer.com
H Huang, CS Gong, GT Tsao - Biotechnology for fuels and chemicals: the …, 2002 - Springer
3-Propanediol (1,3-PD) has numerous applications from polymers to cosmetics, foods, lubricants, and medicines. Recently, there are strong industrial interests in a new kind of polyester…
Number of citations: 149 link.springer.com
O Hovatta, R Silye, T Krausz, R Abir… - Human …, 1996 - academic.oup.com
… transferred to medium containing 1.5 M propanediol and 0.1 M sucrose in a-… propanediol has not been used for cryopreservation of ovarian tissue. Our results show that propanediol …
Number of citations: 429 academic.oup.com
SS Umare, AS Chandure, RA Pandey - Polymer Degradation and Stability, 2007 - Elsevier
… Polyesters based on 1,3-propanediol are most promising in terms … propanediol for synthesis of polyesters. In our earlier communication [12] we reported the synthesis of 1,3-propanediol …
Number of citations: 136 www.sciencedirect.com
CW Forsberg - Applied and environmental microbiology, 1987 - Am Soc Microbiol
… Propanediol was identified by its retention times in gas chromatography and high-pressure … 1,3-propanediol. When the pH was decreased to 4.9, growth and 1,3-propanediol production …
Number of citations: 188 journals.asm.org

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